molecular formula C18H14O2S B14583359 Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate CAS No. 61100-16-1

Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate

Cat. No.: B14583359
CAS No.: 61100-16-1
M. Wt: 294.4 g/mol
InChI Key: LYNHIFLNQOQDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with naphthalene-based compounds. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness. The reactions are typically carried out in organic solvents such as alcohol or ether, which are suitable for dissolving the reactants and products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .

Scientific Research Applications

Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit certain kinases or interfere with DNA replication. Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a naphthalene-based structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61100-16-1

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

methyl 5-(2-naphthalen-2-ylethenyl)thiophene-2-carboxylate

InChI

InChI=1S/C18H14O2S/c1-20-18(19)17-11-10-16(21-17)9-7-13-6-8-14-4-2-3-5-15(14)12-13/h2-12H,1H3

InChI Key

LYNHIFLNQOQDTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.